Superior Major Molecular Response (MMR) at 12 Months Compared to Imatinib
In a frequentist network meta-analysis of 25 randomized controlled trials, bosutinib demonstrated a significantly higher rate of achieving major molecular response (MMR) at 12 months compared to imatinib. The analysis showed a mean difference (MD) of 10.71% (95% CI: 4.49 to 16.92; z = 3.38, p = 0.0007) in favor of bosutinib over imatinib [1]. This quantifies bosutinib's superior ability to induce deep molecular remissions, a key surrogate for long-term clinical outcomes, relative to the first-generation standard.
| Evidence Dimension | Major Molecular Response (MMR) Rate at 12 Months |
|---|---|
| Target Compound Data | Mean difference vs. imatinib: +10.71% (95% CI: 4.49 to 16.92) |
| Comparator Or Baseline | Imatinib (baseline MMR rate) |
| Quantified Difference | 10.71% absolute increase in MMR rate for bosutinib over imatinib |
| Conditions | Systematic review and frequentist network meta-analysis of 25 RCTs in CML patients |
Why This Matters
For procurement and research prioritization, this data provides high-level clinical evidence that bosutinib yields deeper molecular responses than imatinib in the first-line setting.
- [1] Hossain MI, et al. Comparative effectiveness of first, second, and third-generation tyrosine kinase inhibitors in chronic myeloid leukemia: A systematic review and frequentist network meta-analysis. J Clin Oncol. 2025;43(16_suppl):e18564. doi: 10.1200/JCO.2025.43.16_suppl.e18564. View Source
